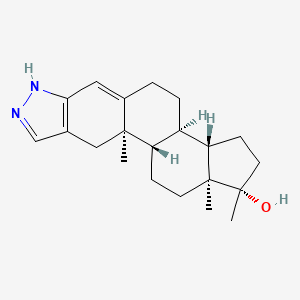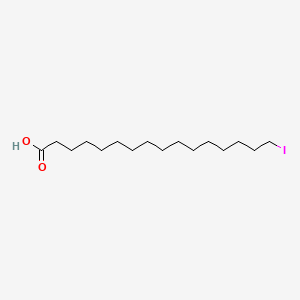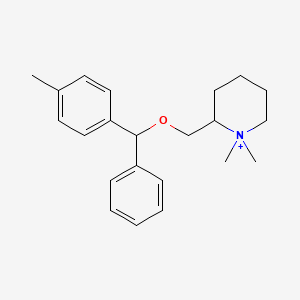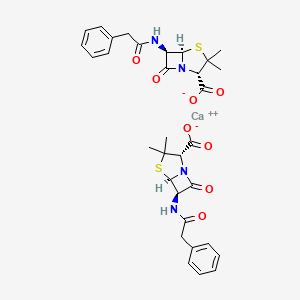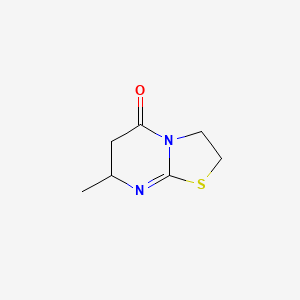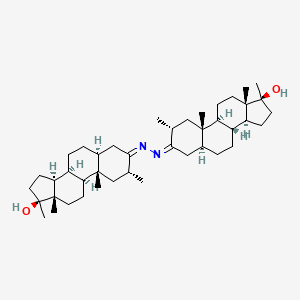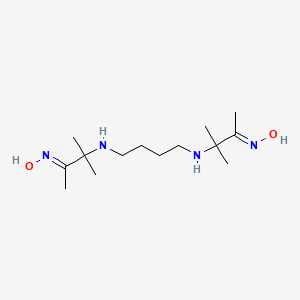
Setazindol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Setazindol is a chemical compound known for its anorectic properties, meaning it suppresses appetite. It has the molecular formula C15H16ClNO and a molar mass of 261.75 g/mol . Despite its potential, this compound was never marketed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Setazindol can be synthesized through several methods:
-
Reduction of 2-bromomethyl-4’-chlorobenzophenone
Step 1: Reduction of 2-bromomethyl-4’-chlorobenzophenone with sodium borohydride in methanol produces 2-bromomethyl-4’-chlorobenzhydrol.
Step 2: Treatment with methylamine in methanol yields this compound.
-
Reduction of 2-cyano-4’-chlorobenzophenone
Step 1: Reduction with lithium aluminium hydride in tetrahydrofuran produces 2-aminomethyl-4’-chlorobenzhydrol.
Step 2: Acylation with p-toluenesulfonyl chloride in pyridine, followed by methylation with methyl iodide and sodium hydroxide in ethanol, yields 2-(N-methyl-N-tosylaminomethyl)-4’-chlorobenzhydrol.
Step 3: Hydrolysis with sulfuric acid in water at 180°C produces this compound.
-
Reaction of 3-(4-chlorophenyl)phthalide with methylamine
Step 1: Reaction in benzene produces 2-methylaminocarbonyl-4’-chlorobenzhydrol.
Step 2: Reduction with lithium aluminium hydride in tetrahydrofuran yields this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes, optimized for large-scale production. This would involve the use of automated reactors, precise control of reaction conditions, and efficient purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Setazindol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in this compound.
Substitution: Halogen atoms in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on biological systems, particularly its anorectic properties.
Medicine: Explored for potential therapeutic uses, although it was never marketed.
Wirkmechanismus
The anorectic effect of Setazindol is believed to be mediated through its interaction with neurotransmitter systems in the brain. It likely targets pathways involved in appetite regulation, although the exact molecular targets and pathways are not fully elucidated.
Vergleich Mit ähnlichen Verbindungen
Setazindol can be compared with other anorectic compounds such as:
Phentermine: Another anorectic agent with a different chemical structure but similar appetite-suppressing effects.
Fenfluramine: Known for its anorectic properties but with a different mechanism of action.
Sibutramine: A compound that also suppresses appetite but has a distinct chemical structure and pharmacological profile.
This compound is unique due to its specific chemical structure and the synthetic routes used for its preparation.
Eigenschaften
CAS-Nummer |
56481-43-7 |
|---|---|
Molekularformel |
C15H16ClNO |
Molekulargewicht |
261.74 g/mol |
IUPAC-Name |
(4-chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-12-4-2-3-5-14(12)15(18)11-6-8-13(16)9-7-11/h2-9,15,17-18H,10H2,1H3 |
InChI-Schlüssel |
GMQRLEHODLAXAW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O |
Verwandte CAS-Nummern |
27683-73-4 (hydrochloride) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[26-[[1-(Diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858876.png)
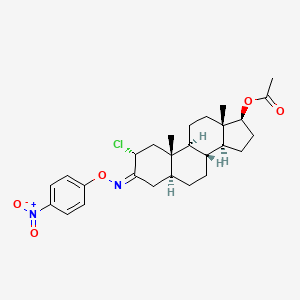
![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B10858896.png)

